molecular formula C17H12ClN5O3 B10827402 8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B10827402
M. Wt: 369.8 g/mol
InChI Key: CNPUFQHPOOUCDS-UHFFFAOYSA-N
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Description

α-hydroxy Clonazolam is a metabolite of clonazolam, a designer benzodiazepine. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. α-hydroxy Clonazolam is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Chemical Reactions Analysis

α-hydroxy Clonazolam undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of α-hydroxy Clonazolam can lead to the formation of various hydroxylated metabolites .

Scientific Research Applications

Mechanism of Action

The mechanism of action of α-hydroxy Clonazolam is similar to that of other benzodiazepines. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and muscle relaxant effects characteristic of benzodiazepines .

Comparison with Similar Compounds

α-hydroxy Clonazolam is similar to other hydroxylated benzodiazepine metabolites, such as α-hydroxy alprazolam and α-hydroxy triazolam. it is unique in its specific structure and the parent compound from which it is derived. Similar compounds include:

  • α-hydroxy alprazolam
  • α-hydroxy triazolam
  • 4-hydroxy clonazolam

These compounds share similar pharmacological properties but differ in their chemical structures and specific metabolic pathways .

Properties

Molecular Formula

C17H12ClN5O3

Molecular Weight

369.8 g/mol

IUPAC Name

[6-(2-chlorophenyl)-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol

InChI

InChI=1S/C17H12ClN5O3/c18-13-4-2-1-3-11(13)17-12-7-10(23(25)26)5-6-14(12)22-15(8-19-17)20-21-16(22)9-24/h1-7,24H,8-9H2

InChI Key

CNPUFQHPOOUCDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N1)C4=CC=CC=C4Cl)CO

Origin of Product

United States

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